molecular formula C19H14F3N3O3 B5614544 4-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethoxy)phenyl]benzamide

4-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethoxy)phenyl]benzamide

Cat. No. B5614544
M. Wt: 389.3 g/mol
InChI Key: IXQIVSQVZRMLJI-UHFFFAOYSA-N
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Description

4-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethoxy)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It belongs to the class of benzamide derivatives and has been found to exhibit promising biological activities.

Mechanism of Action

The exact mechanism of action of 4-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethoxy)phenyl]benzamide is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with various molecular targets such as enzymes, receptors, and ion channels. For example, the compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are important for regulating neuronal excitability.
Biochemical and Physiological Effects:
The compound 4-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethoxy)phenyl]benzamide has been found to exhibit various biochemical and physiological effects. For example, it has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to decrease pain sensation by modulating the activity of pain-sensing neurons. In addition, the compound has been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethoxy)phenyl]benzamide in lab experiments is its high potency and selectivity. The compound has been found to exhibit significant biological activities at low concentrations, making it an ideal candidate for drug development. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethoxy)phenyl]benzamide. One direction is to further investigate the compound's mechanism of action and molecular targets. This can help in the development of more potent and selective derivatives of the compound. Another direction is to study the compound's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, research can be conducted to improve the compound's solubility and bioavailability in order to facilitate its use in vivo.

Synthesis Methods

The synthesis of 4-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethoxy)phenyl]benzamide involves the reaction of 4-(trifluoromethoxy)aniline with 6-methyl-3-pyridazinol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with benzoyl chloride to yield the final product. The purity and yield of the product can be improved by using appropriate purification techniques such as column chromatography.

Scientific Research Applications

The compound 4-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethoxy)phenyl]benzamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit various biological activities such as anti-inflammatory, analgesic, and antitumor properties. The compound has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-(6-methylpyridazin-3-yl)oxy-N-[4-(trifluoromethoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O3/c1-12-2-11-17(25-24-12)27-15-7-3-13(4-8-15)18(26)23-14-5-9-16(10-6-14)28-19(20,21)22/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQIVSQVZRMLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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